Conformational Isomerism and Dipole Moment: 2,3-Dichloro vs. 2,3-Dibromo-2,3-dimethylbutane
The dipole moment of 2,3-dichloro-2,3-dimethylbutane was measured in carbon tetrachloride solution across a temperature range from -25°C to +55°C [1]. This value directly reflects the equilibrium between trans (low/zero dipole) and gauche (finite dipole) rotational isomers. When compared to its brominated analog, 2,3-dibromo-2,3-dimethylbutane, under identical conditions, the dichloro compound exhibits a distinct solvent-dependent conformational behavior [1]. The specific dipole moment and its temperature dependence are unique to the chloro-derivative and cannot be extrapolated from the bromo-analog data.
| Evidence Dimension | Dipole Moment (μ) and Conformational Equilibrium |
|---|---|
| Target Compound Data | Dipole moment increases with temperature in CCl₄ solution; equilibrium between trans and gauche isomers established via dielectric measurements. |
| Comparator Or Baseline | 2,3-Dibromo-2,3-dimethylbutane: Also exhibits trans-gauche isomerism, but with different equilibrium constants and higher dipole moments in benzene solutions. |
| Quantified Difference | The chloro derivative shows lower absolute dipole moments compared to the bromo derivative under equivalent conditions, reflecting the smaller size and different polarizability of the C-Cl bond versus the C-Br bond. |
| Conditions | Carbon tetrachloride solution, temperature range -25°C to +55°C. |
Why This Matters
Accurate dielectric property data is essential for researchers using this compound as a solvent or in dielectric studies, and the specific values for the chloro compound cannot be substituted with data from other halogen analogs.
- [1] Morino, Y.; Miyagawa, I.; Haga, T.; Mizushima, S. Dipole Moments of 2,3-Dihalogeno-2,3-dimethylbutanes. Bull. Chem. Soc. Jpn. 1955, 28, 165–171. View Source
